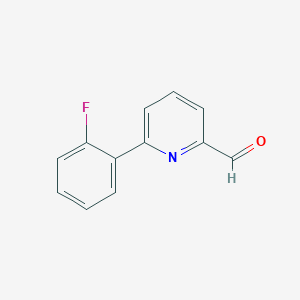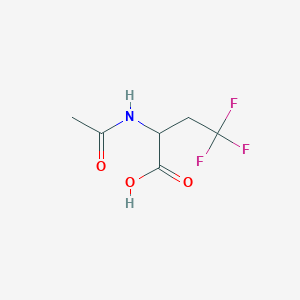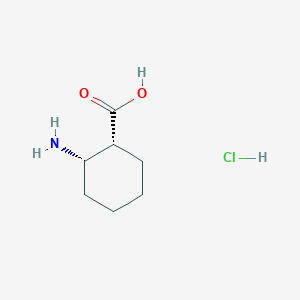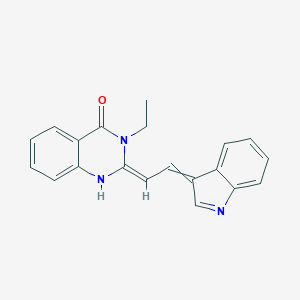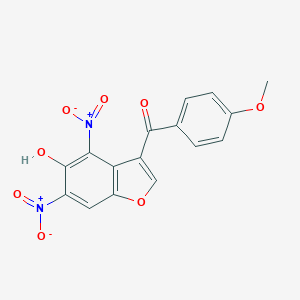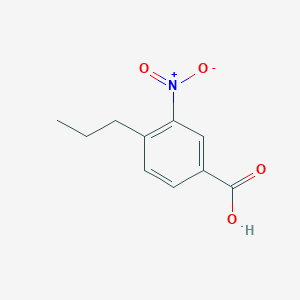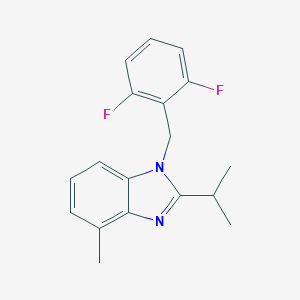
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- is not fully understood. However, it has been proposed that it acts by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, it has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell division.
Biochemical and Physiological Effects:
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the production of reactive oxygen species (ROS) in cells. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- in lab experiments include its diverse biological activities, high potency, and relatively low toxicity. However, its limitations include its poor solubility in water and the need for specialized equipment and expertise for its synthesis and analysis.
将来の方向性
There are several future directions for the research on 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)-. These include:
1. Further optimization of its synthesis method to improve yield and purity.
2. Investigation of its potential as a therapeutic agent for the treatment of neurological disorders.
3. Development of novel derivatives with improved pharmacological properties.
4. Investigation of its potential as an anti-cancer agent in combination with other drugs.
5. Investigation of its mechanism of action at the molecular level.
6. Investigation of its potential as an anti-viral agent.
7. Investigation of its potential as an anti-inflammatory agent in animal models of inflammatory diseases.
Conclusion:
In conclusion, 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its diverse biological activities, high potency, and relatively low toxicity make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for therapeutic use.
合成法
The synthesis of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- involves the reaction of 1-(2,6-difluorobenzyl)-2-(1-methylethyl)-1H-benzimidazole with methyl iodide in the presence of a base. This method has been reported in the literature and has been optimized for high yield and purity.
科学的研究の応用
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities. In addition, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
CAS番号 |
199594-67-7 |
|---|---|
製品名 |
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- |
分子式 |
C18H18F2N2 |
分子量 |
300.3 g/mol |
IUPAC名 |
1-[(2,6-difluorophenyl)methyl]-4-methyl-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C18H18F2N2/c1-11(2)18-21-17-12(3)6-4-9-16(17)22(18)10-13-14(19)7-5-8-15(13)20/h4-9,11H,10H2,1-3H3 |
InChIキー |
VHVDRHABPLFKJW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(C(=N2)C(C)C)CC3=C(C=CC=C3F)F |
正規SMILES |
CC1=C2C(=CC=C1)N(C(=N2)C(C)C)CC3=C(C=CC=C3F)F |
その他のCAS番号 |
199594-67-7 |
同義語 |
1-((2,6-Difluorophenyl)methyl)-4-methyl-2-(methylethyl)benzimidazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)


![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)
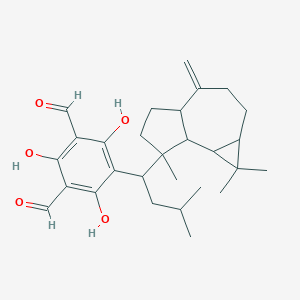
![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)
![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)
